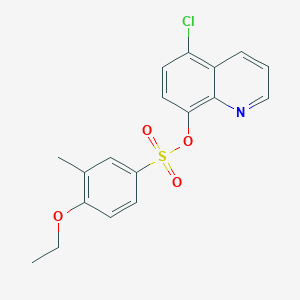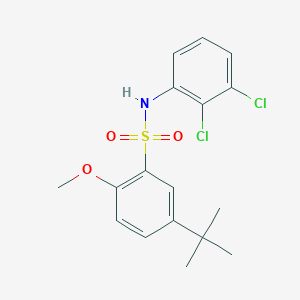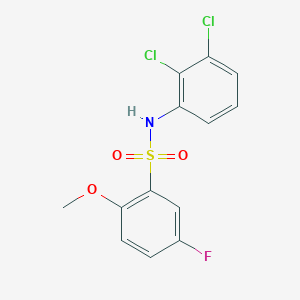
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound with a quinoline ring structure, and a sulfonate group attached to a benzene ring. Quinoclamine has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate is not fully understood, but studies have suggested that it may act through multiple pathways. Quinoclamine has been shown to disrupt mitochondrial function and increase oxidative stress in cancer cells, which may contribute to its anticancer effects. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry and pharmacology effects.
Biochemical and Physiological Effects:
Quinoclamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. Quinoclamine has also been shown to inhibit the activity of enzymes such as tyrosinase and tubulin, which may contribute to its biochemistry effects. In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its unique chemical structure, which allows it to interact with a variety of enzymes and proteins. Quinoclamine has also been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate. One area of research is the development of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, particularly in the areas of cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate, and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Quinoclamine can be synthesized through a variety of methods, including the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography. Other methods of synthesis include the reaction of 5-chloro-8-quinolinol with ethyl 4-chlorobenzenesulfonate or the reaction of 5-chloro-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Quinoclamine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as an anticancer agent. Studies have shown that 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. In addition, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In biochemistry, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been used to study the role of the enzyme tyrosinase in melanin biosynthesis. Quinoclamine has also been used to study the binding of ligands to proteins, such as the binding of quinoline derivatives to the protein tubulin.
In pharmacology, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been studied for its potential as a therapeutic agent for various diseases. For example, 5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has been shown to have antihypertensive effects in animal models, and has been studied for its potential as a treatment for hypertension. Quinoclamine has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
Nom du produit |
5-Chloro-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C18H16ClNO4S |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl) 4-ethoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-23-16-8-6-13(11-12(16)2)25(21,22)24-17-9-7-15(19)14-5-4-10-20-18(14)17/h4-11H,3H2,1-2H3 |
Clé InChI |
HQHHQBQWNYQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















